1-Methyl-4-(1-methylvinyl)cyclohexyl propionate
CAS No.: 97552-70-0
Cat. No.: VC18463004
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97552-70-0 |
|---|---|
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate |
| Standard InChI | InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
| Standard InChI Key | VKAQISLIVOJGJM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)OC1(CCC(CC1)C(=C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name for this compound is (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate, reflecting its esterified structure. The molecule comprises a cyclohexane ring substituted with a methyl group at position 1 and a 1-methylvinyl (isopropenyl) group at position 4, esterified with propionic acid. The canonical SMILES notation and InChIKey provide precise representations of its connectivity and stereochemistry.
Physicochemical Properties
While specific data on melting and boiling points are unavailable in the provided sources, the compound’s molecular weight (210.31 g/mol) and ester functional group suggest moderate polarity and solubility in organic solvents. Its volatility is critical for fragrance applications, enabling efficient diffusion and olfactory detection. Comparative analysis with structurally similar esters, such as 1-methyl-4-(1-methylethenyl)cyclohexyl formate (PubChem CID 105996), highlights the role of the propionate group in enhancing lipophilicity and stability compared to shorter-chain esters .
Synthesis and Production Methodologies
Esterification Reactions
The primary synthesis route involves the esterification of cyclohexanol derivatives with propionic acid under reflux conditions. Acid catalysts (e.g., sulfuric acid) or enzymatic methods typically drive the reaction, with water removal via Dean-Stark apparatus to shift equilibrium toward product formation. Optimal yields (90–95%) are achieved by controlling temperature, catalyst concentration, and reaction time.
Advanced Catalytic Techniques
A patented two-step process for analogous esters, such as cyclohexyl allyl propionate, offers insights into scalable production :
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Hydrogenation: Methyl cinnamate undergoes hydrogenation with Raney nickel at 40–250°C and 0.1–15 MPa pressure, yielding cyclohexylpropionic acid methyl esters (90–95% efficiency) .
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Transesterification: The methyl ester reacts with allyl alcohol using organotin catalysts (e.g., dibutyl tin acetate) at 64–97°C, producing allyl cyclohexyl propionate with >90% yield .
Table 1: Synthesis Conditions and Yields from Patent Examples
| Step | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| Hydrogenation | Raney Nickel | 40–250 | 0.1–15 | 90–95 |
| Transesterification | Organotin | 64–97 | Ambient | 90–95 |
This methodology, while developed for a related compound, demonstrates the feasibility of adapting catalytic systems for 1-methyl-4-(1-methylvinyl)cyclohexyl propionate synthesis.
Industrial Applications and Market Relevance
Fragrance Industry
The compound’s volatility and interaction with olfactory receptors make it ideal for perfumes and scented products. Its cyclohexyl backbone provides a woody base note, while the vinyl group introduces subtle fruity undertones.
Flavor Enhancers
In food science, it serves as a synthetic flavoring agent, mimicking natural esters found in fruits and spices. Regulatory approvals for such applications require rigorous purity standards (>99%), achievable through vacuum distillation .
Future Research Directions
Green Chemistry Approaches
Exploring biocatalysts (lipases) for esterification could reduce reliance on heavy metal catalysts and improve sustainability .
Structure-Activity Relationships
Comparative studies with formate and acetate analogs could elucidate the impact of ester chain length on fragrance profiles and stability .
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